Product packaging for Strontium succinate(Cat. No.:)

Strontium succinate

Cat. No.: B1245921
M. Wt: 203.7 g/mol
InChI Key: CRLDSNGPLRRUQU-UHFFFAOYSA-L
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Description

Contextualization within Coordination Chemistry and Organic Salts

Strontium succinate (B1194679) is chemically defined as the salt of the alkaline earth metal strontium and the dicarboxylic acid, succinic acid. Its formation involves the reaction of a strontium cation (Sr²⁺) with a succinate dianion ([C₄H₄O₄]²⁻). This places it squarely within the category of organic salts.

In the realm of coordination chemistry, strontium succinate is classified as a coordination compound. The succinate anion acts as a ligand, a molecule that donates electron pairs to a central metal atom. The carboxylate groups (-COO⁻) of the succinate ligand coordinate with the Sr²⁺ ion. Alkaline earth metals like strontium are known to have flexible and abundant coordination modes, making them suitable candidates for constructing coordination polymers (CPs). nih.gov

The succinate ligand is a flexible linker, capable of adopting various conformations, which allows for the formation of diverse structural architectures, including one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. nih.gov The study of metal succinates, including this compound, provides insight into how the interplay between the metal center and the organic linker dictates the final structure and properties of the material. researchgate.netrsc.org While coordination polymers of transition metals with dicarboxylic acids have been extensively studied, those involving alkaline earth metals like strontium with succinates are comparatively less explored. researchgate.net

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science stems primarily from its intriguing structural characteristics and physical properties. Research has revealed that this compound exhibits polymorphism, meaning it can exist in more than one crystal structure. researchgate.netresearchgate.net It is known to have at least two polymorphs, which undergo a reversible order-disorder transformation at approximately 50°C. researchgate.net This phenomenon is of great interest for understanding solid-state phase transitions and crystal engineering.

This compound serves as a model compound for studying the properties of metal-organic frameworks (MOFs) and coordination polymers. The use of economically and environmentally favorable alkaline earth metals like strontium is an attractive alternative to the more commonly used and scarce rare-earth metals for building CPs. nih.gov The investigation into its properties includes:

Optical Properties: Studies have determined its optical band gap, which is a key parameter for semiconductor and optical applications. researchgate.net

Dielectric Properties: The variation of its dielectric constant with temperature suggests potential phase transitions, making it relevant for research into new dielectric materials. researchgate.net

Thermal Stability: Understanding its thermal decomposition is crucial for potential applications at elevated temperatures and for its synthesis and processing. researchgate.net

The compound's potential as a nonlinear optical (NLO) material is also an area of investigation, a property sought after for applications in laser technology and frequency conversion. researchgate.net

Overview of Current Research Trajectories and Gaps in the Literature

Current research on this compound is actively focused on its synthesis, structural characterization, and the detailed analysis of its physical properties.

Research Trajectories:

Synthesis and Crystal Growth: Researchers are employing methods like the gel growth technique to produce single crystals of this compound, which are essential for accurate structural determination and property measurements. researchgate.net

Structural Determination: Single-crystal and powder X-ray diffraction (XRD) are used to elucidate its crystal structure. Studies have identified a monoclinic crystal system for this compound grown by the gel growth method. researchgate.net

Spectroscopic and Physical Characterization: A multi-faceted approach is used to characterize the compound.

FT-IR and Raman Spectroscopy: These techniques are used to confirm the presence of specific functional groups, water molecules, and the nature of the metal-oxygen bonding within the crystal. researchgate.net

UV-visible Spectroscopy: This is employed to measure the UV cut-off wavelength and calculate the optical band gap. researchgate.net

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to assess its thermal stability and decomposition pathways. Research indicates that this compound is thermally stable up to 200°C. researchgate.net

Dielectric Studies: The dielectric constant and AC conductivity are measured as a function of frequency and temperature to understand its electrical properties and detect phase transitions. researchgate.net A dielectric anomaly observed around 215°C has been suggested to be due to a phase transition. researchgate.net

Gaps in the Literature: Despite ongoing research, several areas remain underexplored. There is a general scarcity of literature on metal succinate frameworks compared to those with other dicarboxylic acids like tartrates or oxalates. researchgate.net While the existence of polymorphs in this compound is known, a complete understanding of the transition mechanism and the precise structural differences between the high-temperature and low-temperature forms requires further investigation. researchgate.net The industrial crystallization process has been noted to be complex, sometimes resulting in a mixture of phases at room temperature, indicating that the fundamentals of its crystallization kinetics are not fully understood. researchgate.net Furthermore, while many coordination polymers are explored for applications in catalysis, luminescence, and gas adsorption, the potential of this compound in these areas remains a significant gap in the current body of research. researchgate.net

Research Data Tables

Crystallographic and Optical Data for this compound

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Optical Band Gap5.66 eV researchgate.net

Thermal Properties of this compound

PropertyObservationReference
Thermal StabilityStable up to 200°C researchgate.net
Phase TransitionDielectric anomaly suggests a phase transition at ~215°C researchgate.net
Polymorphic TransitionReversible order-disorder transformation at ~50°C researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O4S B1245921 Strontium succinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4O4S

Molecular Weight

203.7 g/mol

IUPAC Name

strontium;butanedioate

InChI

InChI=1S/C4H6O4.Sr/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2

InChI Key

CRLDSNGPLRRUQU-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Sr+2]

Origin of Product

United States

Synthetic Methodologies and Crystal Growth Techniques

Solution-Based Crystal Growth Procedures

Solution-based methods are fundamental in obtaining high-quality single crystals of strontium succinate (B1194679), which are essential for detailed structural analysis and understanding its intrinsic properties. These techniques primarily involve the controlled precipitation of the compound from a supersaturated solution.

Gel Growth Techniques for Strontium Succinate Crystallization

The gel growth technique is a versatile method for growing high-quality single crystals of sparingly soluble salts like this compound. researchgate.netresearchgate.net This method utilizes a silica (B1680970) gel medium to control the diffusion of reactants, thereby slowing down the nucleation process and allowing for the growth of larger, more perfect crystals.

In a typical procedure, a test tube is filled with a solution of sodium metasilicate (B1246114), and the pH is adjusted. One of the reactants, such as succinic acid, is incorporated into the gel matrix. After the gel sets, a solution of the second reactant, for instance, strontium chloride, is carefully layered on top. researchgate.netprimescholars.com The strontium ions then diffuse slowly through the gel, reacting with the succinate ions to form this compound crystals within the gel matrix. researchgate.netresearchgate.net The slow, controlled diffusion minimizes the number of nucleation sites, promoting the growth of larger and more ordered crystals. Studies have shown that this compound crystals grown via this method exhibit a monoclinic crystal structure. researchgate.netresearchgate.net

The characteristics of the resulting crystals are influenced by several parameters:

pH of the gel: The acidity or basicity of the gel medium can affect the solubility of the reactants and the rate of the crystallization reaction.

Gel density: The concentration of the sodium metasilicate solution determines the density of the gel, which in turn controls the diffusion rate of the reactants.

Concentration of reactants: The concentrations of the strontium salt and succinic acid solutions impact the degree of supersaturation and, consequently, the nucleation and growth rates.

Gel aging: Allowing the gel to age before adding the supernatant solution can influence the gel's structure and the subsequent crystal growth.

By carefully controlling these parameters, researchers can optimize the size and quality of the this compound crystals.

Slow Evaporation Methods for Single Crystal Formation

The slow evaporation solution technique is another widely used method for growing single crystals of this compound and its derivatives. tandfonline.comscirp.org This straightforward method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.

For this compound, this can be achieved by preparing an aqueous solution of a soluble strontium salt (e.g., strontium chloride or strontium nitrate) and succinic acid. sci-hub.stresearchgate.net The solution is then left undisturbed in a controlled environment to allow for slow evaporation. The quality and size of the resulting crystals are highly dependent on the rate of evaporation, temperature stability, and the purity of the starting materials. Good quality single crystals of various succinate compounds have been successfully grown using this method. tandfonline.comrsc.orgajol.infoscirp.org For instance, transparent single crystals of strontium nitrate (B79036) were obtained within two weeks using this technique at ambient temperature. researchgate.net

ParameterInfluence on Crystal Growth
Evaporation Rate Slower rates generally lead to larger and higher quality crystals.
Temperature Stable temperatures are crucial to maintain a consistent supersaturation level.
Solvent The choice of solvent affects the solubility of the reactants and the evaporation rate.
Purity of Reactants Impurities can act as nucleation sites, leading to smaller or flawed crystals.

Solid-State and Melt-Polycondensation Approaches

Solid-state and melt-polycondensation methods offer alternative routes to synthesize this compound and related composite materials, often providing advantages in terms of yield and scalability.

High-Yield Synthesis Strategies for this compound Derivatives

Methods for producing organic salts of strontium, including this compound, with high yields have been developed. google.comgoogle.com One such approach involves the reaction of an organic acid with a strontium base, such as strontium carbonate or strontium hydroxide (B78521), under controlled conditions. These methods can achieve yields of 70% or more. google.com

A specific strategy involves reacting an organic acid in solution with solid strontium carbonate under vigorous stirring. google.com The reaction can be performed at a low temperature, at or below 50°C, which is particularly beneficial for temperature-sensitive organic anions. google.com To prevent the formation of unwanted byproducts like strontium carbonate precipitates, the pH of the reaction mixture is carefully controlled, typically maintained below 9.0. google.comgoogle.com This method has been successfully used to synthesize various strontium salts, including this compound, in high purity. google.comgoogle.com

Polymerization Pathways Involving Succinic Acid Precursors for Strontium-Containing Composites

Succinic acid is a key precursor in the synthesis of biodegradable polyesters like poly(butylene succinate) (PBS). researchgate.net These polymerization techniques can be adapted to create strontium-containing polymer composites. The synthesis of such polyesters is typically achieved through a two-stage melt polycondensation method. mdpi.comresearchgate.net

The general process involves two main steps:

Esterification: Succinic acid is reacted with a diol (e.g., 1,4-butanediol) to form oligomers. researchgate.netresearchgate.net

Polycondensation: The oligomers are then subjected to high temperatures (e.g., 240-280°C) under vacuum to increase the molecular weight, forming the final polyester. researchgate.netgoogle.com

To create strontium-containing composites, strontium-based compounds can be incorporated during the polymerization process. For example, nanocomposites of poly(butylene succinate) containing strontium hydroxyapatite (B223615) nanorods have been developed for tissue engineering applications. mdpi.comacs.org The strontium component can enhance specific properties of the resulting composite material.

Influence of Reaction Parameters on Synthesis Outcomes

The outcome of any synthesis or crystallization process for this compound is heavily dependent on the reaction parameters. Control over these variables is essential for obtaining the desired product with high purity, yield, and specific crystalline morphology.

Key reaction parameters and their effects include:

Temperature: Temperature influences reaction rates, solubility of reactants, and can even determine the polymorphic form of the final product. For instance, this compound is known to exhibit at least two polymorphs, with a reversible transformation occurring at around 50°C. researchgate.netresearchgate.net In melt-polycondensation, temperature is a critical factor in controlling the molecular weight of the resulting polymer. researchgate.netgoogle.com

pH: The pH of the reaction medium is crucial, particularly in solution-based syntheses. It affects the speciation of succinic acid and the solubility of strontium salts. frontiersin.orgnih.gov In the synthesis of strontium-doped calcium phosphates, pH has been shown to influence the resulting crystal morphology. frontiersin.orgdiva-portal.org Maintaining a specific pH range can also prevent the precipitation of impurities. google.comgoogle.com

Reactant Concentration: The concentration of reactants directly impacts the supersaturation of the solution, which is a primary driving force for crystallization. Higher concentrations can lead to faster nucleation and smaller crystals, while lower concentrations favor the growth of larger, more well-defined crystals.

Stirring/Mixing: In solid-state reactions and some solution-based methods, the intensity of stirring or mixing ensures homogeneity and can influence the reaction rate. google.com In mechanochemical synthesis, the duration and intensity of milling are key parameters that affect the conversion rate and crystallinity of the product. dergipark.org.tr

Catalyst: In polymerization reactions, the presence and amount of a catalyst can significantly affect the reaction time and the molecular weight of the polymer. academie-sciences.fr

The table below summarizes the impact of these parameters on the synthesis of strontium-containing materials.

ParameterEffect on Synthesis OutcomeRelevant Synthesis Method(s)
Temperature Affects reaction rate, solubility, polymorphism, and polymer molecular weight. researchgate.netresearchgate.netgoogle.comresearchgate.netAll methods
pH Influences reactant solubility, speciation, and crystal morphology; prevents impurity precipitation. google.comgoogle.comfrontiersin.orgnih.govdiva-portal.orgSolution-based methods
Concentration Controls supersaturation, nucleation rate, and crystal size.Solution-based methods
Stirring/Milling Ensures homogeneity, affects reaction rate and product crystallinity. google.comdergipark.org.trSolid-state, Mechanochemical, some Solution-based
Catalyst Influences reaction time and polymer molecular weight. academie-sciences.frPolymerization

Advanced Structural Elucidation and Crystallography

Single Crystal X-Ray Diffraction Analysis of Strontium Succinate (B1194679) Systems

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the three-dimensional arrangement of atoms within a crystal. For strontium succinate, these analyses are central to understanding its polymorphic nature.

Research has identified at least two anhydrous polymorphs of this compound: a low-temperature (LT) form and a high-temperature (HT) form. researchgate.net The transition between these forms is reversible and occurs at approximately 50°C. researchgate.netresearchgate.net

The low-temperature form has been identified as belonging to the monoclinic crystal system based on crystals grown using a gel diffusion technique. researchgate.net However, the specific space group for this LT polymorph is not detailed in the available literature.

The high-temperature form is suggested to be isomorphous with other strontium dicarboxylates, such as strontium diformate and strontium fumarate. researchgate.net These related compounds are known to adopt a tetragonal crystal system with the space group I4₁/amd in their high-temperature phases. researchgate.net This suggests that the HT form of this compound likely possesses the same high-symmetry tetragonal structure, which is characteristic of a disordered state. researchgate.net

Table 1: Crystal System and Probable Space Group of this compound Polymorphs

Polymorph Crystal System Probable Space Group Status
Low-Temperature (LT) Form Monoclinic Not explicitly determined in reviewed literature. Identified from gel-grown crystals. researchgate.net

The precise determination of unit cell dimensions and the fractional coordinates of each atom within the unit cell is the ultimate output of a full single-crystal X-ray diffraction structure solution. This level of detailed crystallographic data, including specific bond lengths and angles derived from atomic positions, does not appear to be publicly available in the reviewed scientific literature for either the low-temperature or high-temperature polymorphs of this compound. Such data would typically be deposited in crystallographic databases upon publication.

Table 2: Unit Cell Parameters for this compound Polymorphs

Polymorph a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų)
Low-Temperature (LT) Form Data not available in reviewed literature. Data not available in reviewed literature. Data not available in reviewed literature. Data not available in reviewed literature. Data not available in reviewed literature. Data not available in reviewed literature. Data not available in reviewed literature.

Powder X-Ray Diffraction Characterization of Polycrystalline Forms

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing polycrystalline materials. It is particularly useful for identifying crystalline phases and analyzing samples that consist of a mixture of different polymorphs. For this compound, PXRD analysis has been critical in studying materials produced through industrial crystallization processes. researchgate.net These studies show that room-temperature samples can exist as a mixture of the high-temperature and low-temperature forms. researchgate.net This is due to the partial inhibition of the phase transition from the HT to the LT form upon cooling. researchgate.netresearchgate.net The resulting PXRD pattern of such a sample would exhibit a combination of characteristic diffraction peaks from both polymorphs, allowing for phase identification and quantitative analysis.

Table 3: Representative Powder X-Ray Diffraction Data

2θ (degrees) d-spacing (Å) Relative Intensity (%) Phase Assignment

Polymorphism and Phase Transformations in this compound

The ability of this compound to exist in different crystal structures is a defining characteristic of the compound. These polymorphic transformations are of significant interest, particularly the relationship between the ordered low-temperature and disordered high-temperature forms.

As established, this compound exhibits at least two anhydrous polymorphs, designated as the low-temperature (LT) and high-temperature (HT) forms. researchgate.netresearchgate.net These two forms are enantiotropically related, meaning the transformation between them is reversible, with a transition temperature reported to be around 50°C. researchgate.net Below this temperature, the LT form is thermodynamically stable, while above it, the HT form is the stable phase. However, the conversion from the HT to the LT form can be kinetically hindered. researchgate.netresearchgate.net This kinetic barrier can lead to the "freezing in" of the high-temperature polymorph, or a mixture of both phases, at room temperature, a phenomenon observed in industrial crystallization processes. researchgate.net This blockage is attributed to the "stressful character" of the industrial process, which can lead to crystal defects and a coarse mosaicity (the presence of small, slightly misaligned crystalline domains within a larger crystal). researchgate.net

The reversible transformation between the LT and HT polymorphs of this compound is characterized as an order-disorder transition. researchgate.net This type of phase transition involves a change in the degree of structural ordering of the constituent atoms or molecules.

High-Temperature (Disordered) Phase: In the HT form, which possesses higher (tetragonal) symmetry, the succinate anions are believed to be in a state of dynamic or static disorder. This means the flexible succinate chains may occupy multiple positions or orientations within the crystal lattice over time or across different unit cells, giving an average structure with higher symmetry.

Low-Temperature (Ordered) Phase: Upon cooling below the transition temperature, the thermal energy is no longer sufficient to maintain this dynamic disorder. The succinate anions "freeze" into a single, well-defined conformation and position. This ordering process results in a reduction of crystal symmetry, leading to the formation of the more ordered monoclinic LT phase.

The investigation into this mechanism reveals that the transition is not always perfect. The presence of defects and significant crystal mosaicity can physically block the propagation of the structural reordering required for the HT form to fully convert to the LT form. researchgate.net This leads to the coexistence of both ordered (LT) and disordered (HT) domains within the same crystal at room temperature, a direct consequence of the kinetic barriers inherent in this solid-state transformation. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is a complex interplay of strong ionic forces, hydrogen bonding, and van der Waals interactions, which collectively dictate the arrangement of ions in the crystal lattice. The anhydrous nature of this compound is a defining characteristic, distinguishing it from many other metal succinates that incorporate water molecules into their crystalline framework. researchgate.netsci-hub.st This absence of water has profound implications for the types of intermolecular interactions that stabilize the crystal structure.

Research indicates that this compound grown from a gel technique possesses a monoclinic crystal structure. researchgate.net Furthermore, the compound is known to exhibit polymorphism, with a reversible order-disorder transformation occurring at approximately 50°C between a low-temperature (LT) and a high-temperature (HT) form. researchgate.net The HT phase is thought to be isomorphous with the tetragonal packing observed in other strontium salts, such as strontium diformate. researchgate.net

The crystal packing is primarily built upon the coordination of the succinate anions to the strontium (Sr²⁺) cations. In organometallic complexes and aqueous solutions, the Sr²⁺ ion typically displays high coordination numbers, commonly ranging from 7 to 9. researchgate.netnih.gov The interaction is predominantly electrostatic between the hard Sr²⁺ cation and the oxygen atoms of the carboxylate groups. Studies on related strontium-containing compounds show average Sr–O bond distances in the range of 2.5 to 2.6 Å, which is indicative of these ionic bonds. nih.gov

The succinate anion (⁻OOC-CH₂-CH₂-COO⁻) acts as a multidentate ligand, bridging multiple strontium centers. Each carboxylate group can coordinate to the metal ions in various modes (e.g., monodentate, bidentate chelating, or bridging), leading to the formation of a robust, three-dimensional polymeric network. This network of strong ionic bonds forms the primary structure of the crystal.

Detailed Research Findings

To illustrate the structural variations in related metal succinates, the following table presents crystallographic data for different compounds. It is important to note the influence of the metal cation and the presence or absence of water of crystallization on the unit cell parameters.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
This compound MonoclinicNot ReportedN/AN/AN/AN/AN/AN/A researchgate.net
Copper Succinate Dihydrate Triclinic6.4197.6228.07676.2573.6181.30 researchgate.net
Zinc Succinate Not ReportedNot ReportedN/AN/AN/AN/AN/AN/A sci-hub.st
Calcium Succinate Trihydrate TriclinicNot ReportedN/AN/AN/AN/AN/AN/A sci-hub.st

Note: Specific unit cell parameters for this compound are not available in the cited literature, though its monoclinic nature is identified. Data for other metal succinates are provided for comparative purposes.

The coordination environment of the strontium ion is central to the crystal's structure. The table below provides typical bond lengths for strontium-oxygen interactions found in various compounds, which serve as a reference for the expected bond lengths in this compound.

Compound ContextBondAverage Bond Length (Å)Ref.
Sr²⁺ in aqueous solutionSr-O (water)2.62 researchgate.net
Sr²⁺-loaded CaSR protein siteSr-O (ligand)2.515 nih.gov
Strontium hydroxide (B78521) monohydrateSr-O2.653 researchgate.net

In Depth Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and bonding within strontium succinate (B1194679).

FT-IR spectroscopy of strontium succinate crystals confirms the presence of its constituent functional groups and water of hydration. researchgate.net The spectrum is characterized by a series of absorption bands that correspond to specific molecular vibrations.

A broad absorption band observed in the higher frequency region, typically around 3500-3200 cm⁻¹, is indicative of the O-H stretching vibrations of water molecules present in the crystal lattice. The C-H stretching vibrations of the methylene (B1212753) groups in the succinate backbone appear in the 3000-2800 cm⁻¹ region.

The most informative region for understanding the metal-ligand interaction is the carboxylate stretching region. The strong asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) are key indicators of its coordination mode. In this compound, these bands are shifted compared to free succinic acid, confirming the formation of a metal-carboxylate bond. The asymmetric stretch typically appears around 1550-1610 cm⁻¹, while the symmetric stretch is found near 1400-1450 cm⁻¹. The separation between these two bands (Δν) provides insight into the nature of the strontium-oxygen bond. Additional peaks in the fingerprint region (below 1000 cm⁻¹) can be attributed to C-C stretching, CH₂ wagging, and the strontium-oxygen (Sr-O) stretching modes. researchgate.net

Table 1: Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹) Assignment
~3400 O-H stretching of water
~2950 C-H stretching
~1570 Asymmetric stretching of COO⁻
~1440 Symmetric stretching of COO⁻
~650 O-C-O bending

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations and metal-oxygen bonds. researchgate.net The Raman spectrum of this compound shows characteristic peaks that confirm its structure. researchgate.neturfu.ru

Key features in the Raman spectrum include the symmetric C-COO⁻ stretching vibration, which is typically strong. The CH₂ twisting and wagging modes are also observable. Low-frequency Raman bands are particularly useful for identifying the vibrations of the strontium-oxygen bonds, providing direct evidence of the coordination environment around the strontium ion. urfu.ru The presence of both FT-IR and Raman active modes for similar functional groups helps in a more complete assignment of the vibrational landscape of the molecule. researchgate.netuni-siegen.de

Table 2: Key Raman Peaks for this compound

Wavenumber (cm⁻¹) Assignment
~2960 C-H stretching
~1445 Symmetric stretching of COO⁻
~950 C-C stretching

The combined analysis of FT-IR and Raman spectra allows for a comprehensive assignment of the fundamental vibrational modes of this compound. researchgate.netuni-siegen.de The succinate anion (⁻OOC-CH₂-CH₂-COO⁻) coordinates to the strontium (Sr²⁺) ion through the oxygen atoms of the carboxylate groups.

The key vibrational assignments are as follows:

O-H Vibrations : The presence of water molecules is confirmed by the broad O-H stretching bands in the FT-IR spectrum. researchgate.net

C-H Vibrations : Both symmetric and asymmetric stretching modes of the methylene (CH₂) groups are observed in both FT-IR and Raman spectra in the 2900-3000 cm⁻¹ region.

Carboxylate (COO⁻) Vibrations : The asymmetric and symmetric stretching modes are the most significant. The large separation between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ bands in the FT-IR spectrum suggests a bidentate or bridging coordination of the carboxylate group to the strontium ion.

C-C Vibrations : The stretching of the carbon-carbon single bond within the succinate backbone gives rise to bands in the 900-1200 cm⁻¹ region.

Sr-O Vibrations : The direct interaction between the strontium ion and the oxygen atoms of the carboxylate group is confirmed by the low-frequency bands (typically below 600 cm⁻¹) in both FT-IR and Raman spectra, which are assigned to Sr-O stretching and lattice modes. researchgate.net

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy provides information about the electronic transitions and optical properties of this compound.

UV-Vis absorption spectroscopy on this compound crystals reveals their electronic properties. The material exhibits very low absorption in the visible region, indicating a high degree of transparency. The absorption begins in the ultraviolet region, which is characteristic of materials with a large energy gap between their valence and conduction bands. researchgate.netthermofisher.com

From the analysis of the absorption spectrum, the optical band gap (E_g) of this compound has been calculated to be approximately 5.66 eV. researchgate.net This large band gap value confirms that this compound is an electrical insulator, as a significant amount of energy is required to excite an electron from the valence band to the conduction band. researchgate.netthermofisher.com

Studies into the photoluminescence of this compound are not extensively detailed in the reviewed literature. While some related organic metal complexes and doped materials exhibit fluorescence, specific emission data for pure this compound is not prominently reported. researchgate.netnih.gov One study notes that the photoluminescence property of a this compound sample was investigated, but does not provide the specific emission wavelengths or characteristics. researchgate.net Therefore, a detailed characterization of its intrinsic fluorescence properties remains an area for further investigation.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are indispensable for characterizing the outermost atomic layers of materials, providing critical insights into their chemical composition, electronic state, and bonding environments. These methods are particularly vital for understanding surface reactivity, catalytic activity, and interfacial phenomena.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative elemental and chemical state information from the top 1-10 nanometers of a material's surface. The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. By measuring the kinetic energy of these photoemitted electrons, their binding energy can be determined. This binding energy is unique to each element and its specific chemical environment, allowing for detailed compositional analysis.

For this compound, a metal-organic framework, XPS provides a powerful means to verify its surface stoichiometry and probe the nature of the coordination bond between the strontium cation and the succinate anion. rsc.org Although direct, comprehensive XPS studies on this compound are not extensively documented in peer-reviewed literature, a detailed analysis can be constructed by examining the characteristic binding energies of its constituent elements—strontium, oxygen, and carbon—in analogous chemical environments.

Strontium (Sr 3d) Analysis

The Sr 3d core level spectrum is characterized by a distinct spin-orbit doublet, Sr 3d₅/₂ and Sr 3d₃/₂, with a typical separation of approximately 1.76 eV. thermofisher.com The binding energy of the Sr 3d₅/₂ peak is sensitive to the ionic state and coordination of the strontium atom. In this compound, strontium exists in the Sr²⁺ oxidation state, ionically bonded to the oxygen atoms of the carboxylate groups. The precise binding energy is influenced by the polarity of the Sr-O bond. rsc.org

Based on data from similar strontium compounds, a predictive range for the Sr 3d₅/₂ peak in this compound can be established. For instance, in strontium oxide (SrO), the binding energy is reported at 132.9 eV, while in strontium carbonate (SrCO₃), it shifts to a higher energy of 133.4 eV due to the more electron-withdrawing carbonate group. thermofisher.com In strontium titanate (SrTiO₃), it is observed at 133.1 eV. thermofisher.com Therefore, for this compound, the Sr 3d₅/₂ peak is anticipated to fall within the 132.9 eV to 134.0 eV range, reflecting the ionic interaction with the succinate anion.

Carbon (C 1s) Analysis

The C 1s spectrum of this compound is expected to be composed of at least two distinct peaks, corresponding to the different chemical environments of the carbon atoms in the succinate anion ([⁻OOC(CH₂)₂COO⁻]). The succinate structure contains two types of carbon atoms: two aliphatic carbons forming the ethylene (B1197577) bridge (-CH₂-CH₂) and two carboxylate carbons (-COO⁻).

Studies on succinic acid and related polyesters like poly(butylene succinate) (PBS) provide a strong basis for interpreting the C 1s spectrum. mdpi.comcnr.itsurrey.ac.uk The aliphatic carbons (C-C, C-H) typically exhibit a binding energy around 284.2-285.0 eV. cnr.itsurrey.ac.uk The carboxylate carbon (O-C=O), being bonded to two electronegative oxygen atoms, appears at a significantly higher binding energy, generally in the range of 288.5-289.0 eV. cnr.itsurrey.ac.uk A third, intermediate peak may also be resolved, often attributed to carbon singly bonded to oxygen (C-O), which could arise from surface contaminants or specific coordination geometries. mdpi.com

Oxygen (O 1s) Analysis

The O 1s spectrum provides crucial information about the metal-ligand bonding. In this compound, the two oxygen atoms within each carboxylate group are chemically equivalent due to resonance stabilization after deprotonation and coordination to the strontium ion. However, XPS analysis of similar compounds often reveals more than one peak in the O 1s region.

In studies of poly(butylene succinate), the O 1s spectrum is typically deconvoluted into two primary components: one corresponding to the carbonyl oxygen (C=O) at a higher binding energy (around 533.5 eV) and another for the singly-bonded oxygen in the ester group (C-O-C) at a lower binding energy (around 532.0 eV). mdpi.com For this compound, one would expect a dominant peak representing the carboxylate oxygens (O-C-O⁻) bonded to strontium. This peak would likely appear in the 531-532 eV range. Additional peaks at higher binding energies could indicate the presence of adsorbed water or hydroxyl groups on the surface, a common feature in metal-organic frameworks. mdpi.comresearchgate.net

The following tables summarize the expected binding energies for this compound based on data from analogous compounds.

Interactive Data Table: Predicted XPS Binding Energies for this compound

ElementCore LevelPredicted Binding Energy (eV)Chemical EnvironmentReference Compound(s)
StrontiumSr 3d₅/₂132.9 - 134.0Sr²⁺ in Sr-O bondSrO, SrCO₃ thermofisher.com
CarbonC 1s~284.5Aliphatic (CH₂-CH₂)Succinic Acid, PBS mdpi.comsurrey.ac.uk
CarbonC 1s~288.9Carboxylate (O-C=O)Succinic Acid, PBS cnr.itsurrey.ac.uk
OxygenO 1s~532.0Carboxylate (O-C=O)PBS, Metal Acetates rsc.orgmdpi.com
OxygenO 1s>533.0Adsorbed H₂O/OHGeneral Observation mdpi.com

Thermal Behavior and Decomposition Pathway Analysis

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature. The derivative of this measurement, Derivative Thermogravimetry (DTG), helps to identify the temperatures at which the most significant mass loss occurs.

For strontium succinate (B1194679), reports indicate that the compound is thermally stable up to 200°C. researchgate.net Beyond this temperature, it undergoes a decomposition process. It is understood that this decomposition happens in distinct stages, ultimately leading to the formation of a final residual product at approximately 700°C. researchgate.net However, specific TGA and DTG curves, which would provide precise temperatures of maximum decomposition rates and the percentage of mass loss at each stage, are not available in the reviewed literature. Such data would be crucial for a detailed quantitative analysis of the decomposition process.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These methods identify whether decomposition processes are endothermic (absorbing heat) or exothermic (releasing heat).

Studies on strontium succinate have utilized DTA, confirming a multi-stage decomposition process. researchgate.net A dielectric anomaly observed around 215°C has been suggested to be related to a phase transition, which would be further elucidated by DTA or DSC results. researchgate.net However, detailed DTA or DSC thermograms, which would show the exact peak temperatures and associated enthalpy changes for each decomposition event, are not publicly documented. This information is essential for a complete thermodynamic understanding of the decomposition pathway.

Investigation of Thermal Stability and Degradation Profiles

The thermal stability of a compound refers to its ability to resist decomposition under heat. The degradation profile outlines the temperature ranges and characteristics of its breakdown. Based on available data, the thermal stability profile of this compound can be summarized as follows:

Stable Zone: Up to 200°C researchgate.net

Decomposition Zone: Begins after 200°C and proceeds in at least two stages. researchgate.net

Final Residue Formation: Complete by 700°C, resulting in the formation of the metallic oxide. researchgate.net

This general profile indicates that this compound is moderately stable. For comparison, the thermal stability of alkaline earth metal carbonates tends to increase down the group, meaning strontium carbonate is more stable than calcium carbonate. A similar trend might be expected for the succinates, but specific comparative data is needed for confirmation.

Elucidation of Thermal Decomposition Mechanisms

Understanding the decomposition mechanism involves identifying the intermediate products and the final residue. For metal carboxylates like this compound, decomposition typically proceeds through the formation of an intermediate carbonate, which then decomposes at a higher temperature to the metal oxide with the release of carbon dioxide.

The final residue of this compound decomposition at 700°C is reported to be the metal oxide (Strontium Oxide). researchgate.net This suggests the following generalized two-step pathway, which is common for similar metal carboxylates:

Sr(C₄H₄O₄) → SrCO₃ + other products

SrCO₃ → SrO + CO₂

However, without analysis of the evolved gases, this remains a proposed pathway.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Studies

Py-GC-MS is a powerful technique used to separate and identify the volatile products released during the thermal decomposition of a material. This analysis provides direct evidence of the decomposition mechanism and the chemical nature of the intermediates and byproducts.

There is no specific information available from Py-GC-MS studies conducted on this compound in the reviewed literature. Such an analysis would be invaluable for confirming the evolved gaseous products and identifying any organic fragments that may be produced during the initial breakdown of the succinate anion.

Analysis of Evolved Gaseous Products and Intermediates

The analysis of gaseous products evolved during heating is critical for confirming the steps in the decomposition pathway. For metal succinates, expected gaseous products include carbon dioxide, carbon monoxide, and potentially ketones or other organic molecules depending on the decomposition atmosphere and pathway.

No specific data on the evolved gas analysis for this compound decomposition has been found. This information is a critical missing piece for the definitive elucidation of its thermal decomposition mechanism.

Kinetic Analysis of Thermal Degradation Processes

Kinetic analysis of thermal degradation involves determining parameters such as the activation energy (Ea) and the reaction model that best describes the decomposition process. This is typically achieved by performing TGA experiments at multiple heating rates.

There are no published kinetic studies on the thermal degradation of this compound. A kinetic analysis would provide quantitative insights into the energy barriers of the decomposition stages and help in predicting the material's stability and degradation rate under different thermal conditions.

Electrical and Dielectric Response Investigations

Dielectric Constant and AC Conductivity Measurements

Studies on strontium succinate (B1194679) crystals have detailed the variations in its dielectric constant and alternating current (AC) conductivity. researchgate.net Measurements were conducted over a frequency range of 1 kHz to 1 MHz and across a temperature spectrum from 30°C to 250°C. researchgate.net

The dielectric constant of strontium succinate demonstrates a clear dependence on temperature. It increases with rising temperature, reaching a peak value around 215°C, after which it begins to decrease. researchgate.net This phenomenon suggests a potential phase transition within the material at this temperature. researchgate.net Further dielectric studies have identified two distinct transition peaks at 80°C and 210°C. researchgate.net The nature of these transitions has been described as diffused. researchgate.net

The AC conductivity (σac) was found to increase with an increase in both frequency and temperature, a behavior characteristic of semiconductor materials. cambridge.org The relationship between AC conductivity and frequency can be represented by the power law σ(ω) = Aω. researchgate.net The AC conductivity values for this compound were found to be in the order of 10⁻³ S/m. researchgate.net

Key Dielectric and AC Conductivity Findings for this compound
ParameterConditionObservationReference
Frequency RangeMeasurement Condition1 kHz - 1 MHz researchgate.net
Temperature RangeMeasurement Condition30°C - 250°C researchgate.net
Transition PeaksTemperature-Dependent80°C and 210°C researchgate.net
Peak Dielectric ConstantTemperature-DependentOccurs near 215°C researchgate.net
AC Conductivity (σac)General Value~10⁻³ S/m researchgate.net

DC Conductivity Characterization and Conduction Mechanisms

The direct current (DC) conductivity of this compound has been measured, and its value is reported to fall between that of a typical semiconductor and an insulator. researchgate.net The temperature dependence of the DC conductivity indicates an intrinsic conduction mechanism. researchgate.net This is further supported by the slope of the lnσ versus lnf data. researchgate.net

The conduction mechanism in this compound crystals is believed to involve hopping of charge carriers. researchgate.net Specifically, studies suggest the presence of Efros hopping conduction. researchgate.net The conductivity plot for the material shows a nature that is similar to the intrinsic-to-extrinsic transition observed in standard semiconductors. researchgate.net

Influence of Crystal Structure and Hydration on Electrical Properties

The crystal structure of this compound has been identified as monoclinic. researchgate.net This structural framework is fundamental to its electrical properties. The presence of water molecules within the crystal lattice is a significant factor influencing its conductive behavior. researchgate.net

Research indicates that the liberation of these water molecules during dehydration, prompted by the application of thermal energy, results in noticeable conductivity peaks. researchgate.net This suggests a strong correlation between the hydration state of the crystal and its electrical response. The interesting aspects of metal-organic frameworks involving succinic acid often depend on the presence or absence of these water molecules. researchgate.net Thermal analysis has been used to correlate the dielectric behavior with the thermal characteristics of the material, particularly the dehydration process. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemistry Approaches to Strontium Succinate (B1194679) Systems

Quantum chemistry methods are employed to solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and energy. acs.org These approaches are fundamental to understanding the nature of chemical bonds and intermolecular forces within strontium succinate. For complex systems like metal-organic compounds, approximations and specialized models are often used to make calculations feasible while retaining accuracy. acs.org The primary goal is to model the system accurately, which requires careful selection of both the theoretical method and the representation of the molecular structure. acs.org

One common approach is the cluster model, where the central metal ion (strontium) and its immediate ligands (succinate anions) are calculated at a high level of theory, with the surrounding crystal environment being simplified or ignored. acs.org Another, more comprehensive method is the Quantum Mechanics/Molecular Mechanics (QM/MM) model, which treats a small, electronically significant core region (e.g., the Sr-O coordination sphere) with quantum mechanics, while the rest of the system is described using classical molecular mechanics. acs.org

Quantum chemical calculations have been successfully applied to study related systems, such as the adsorption of various organic carboxylates, including succinic acid, on mineral surfaces, providing insights into interaction energies and bonding mechanisms. mdpi.com

First-Principles Calculations

First-principles calculations, also known as ab initio methods, are a class of quantum chemistry computations that rely solely on fundamental physical constants, without input from experimental data. repec.orgarxiv.org These methods are crucial for predicting the properties of novel materials or for studying systems where experimental data is scarce. arxiv.org

For strontium-containing systems, first-principles calculations based on density functional theory (DFT) have been used to investigate the crystal structure, electronic band structure, and optical properties of materials like strontium-doped β-Ga₂O₃. nih.govmdpi.com Such studies determine optimized lattice parameters, analyze electron charge density, and calculate the density of states (DOS), which reveals the contribution of different atomic orbitals (e.g., Sr 5s, O 2p) to the electronic structure. nih.govmdpi.com

In the context of this compound, first-principles calculations could be used to:

Determine the most stable crystal structure by comparing the total energies of different possible polymorphs.

Calculate the electronic band gap, indicating whether the material is an insulator, semiconductor, or conductor.

Predict the charge distribution and analyze the nature of the ionic bond between the strontium cation (Sr²⁺) and the succinate anion (C₄H₄O₄²⁻).

Studies on the deposition of strontium on silicon surfaces have demonstrated the power of first-principles methods to predict stable surface reconstructions and construct phase diagrams, providing valuable information on heteroepitaxial growth. arxiv.orgaps.orgcapes.gov.br This highlights the capability of the method to provide foundational insights into material structures.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is the most widely used quantum mechanical modeling method for calculating the electronic properties of materials with high precision. mdpi.commdpi.com It simplifies the many-body problem by expressing the system's energy as a functional of the electron density. mdpi.com This approach has been extensively used to study the structural, mechanical, and electronic properties of various materials, including ceramics for strontium immobilization. mdpi.comresearchgate.net

In a typical DFT simulation of this compound, the Vienna Ab initio Simulation Package (VASP) or similar software could be used. mdpi.com The calculations would involve solving the Kohn-Sham equations to reconstruct the electronic structure accurately. mdpi.com Key outputs from DFT simulations include:

Structural Properties: Optimized lattice parameters and atomic positions that correspond to the minimum energy state.

Electronic Properties: The projected density of states (PDOS) can reveal the orbital contributions of each element near the Fermi level, which is critical for understanding chemical stability and reactivity. nih.gov

DFT, combined with solvation models, can also evaluate the effects of different environments on a compound's properties, which is crucial for applications in drug formulation and delivery. mdpi.com

Table 1: Representative Data from a DFT Simulation for a Strontium-Containing Compound.
PropertyDescriptionExample Value (Illustrative)
Lattice Parameter (a)The dimension of the unit cell.6.08 Å
Band Gap (E_g)The energy difference between the valence and conduction bands.5.20 eV
Bulk Modulus (B)A measure of resistance to compression.45 GPa
Formation EnergyThe energy released or absorbed when the compound is formed from its constituent elements.-2.5 eV/atom

Molecular Dynamics and Simulation Techniques

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. tugab.bgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the material's dynamic behavior, such as vibrational motions, conformational changes, and diffusion. nih.gov

MD simulations have been used to investigate the properties of elemental strontium under high pressure and temperature, successfully predicting its melting point and observing phase transitions. tugab.bgresearchgate.net These simulations rely on an interatomic potential, or force field, which describes the energy of the system as a function of its atomic coordinates. For metallic systems, the embedded atom method (EAM) potential is widely used. tugab.bgresearchgate.net

For a molecular crystal like this compound, an MD simulation would typically involve these steps:

System Setup: A simulation box is constructed by replicating the crystal's unit cell, which contains multiple this compound formula units. The system can be solvated to study its behavior in solution. nih.gov

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) capable of describing the interactions within the succinate anion and between the anion and the strontium cation is chosen.

Simulation Run: The system is typically minimized, heated to the desired temperature, and then equilibrated before a production run is performed to collect data.

MD simulations are particularly useful for studying conformational flexibility, a known characteristic of succinic acid, which has two rotatable C-C bonds. researchgate.net These simulations can reveal the preferred conformations of the succinate anion in the crystal lattice and how they are influenced by interactions with the strontium ions.

Modeling of Electronic Structures and Spectroscopic Properties

Computational modeling is essential for interpreting and predicting the spectroscopic properties of materials. By calculating the electronic structure, researchers can simulate various types of spectra, including UV-Visible, infrared (IR), and Raman. rsc.org

The electronic structure of strontium-containing materials has been extensively studied using methods like DFT and ab initio calculations. repec.orgaps.orgaps.org For amorphous strontium titanate (a-STO), simulations combining MD with DFT were able to correlate structural features like Ti-O coordination with changes in the electronic properties, such as the band gap. aps.org These theoretical results showed excellent agreement with experimental X-ray absorption and optical absorption spectra. aps.org

For this compound, modeling could provide the following insights:

Vibrational Spectra: By calculating the normal modes of vibration, IR and Raman spectra can be simulated. This allows for the assignment of experimental spectral peaks to specific atomic motions, such as C=O stretching, C-H bending, or vibrations of the Sr-O lattice.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to absorption peaks in the UV-Visible spectrum. rsc.org This can help identify the electronic transitions responsible for the material's optical properties.

Table 2: Simulated Spectroscopic Data and Corresponding Molecular Interpretation.
Spectroscopic TechniqueCalculated PropertyInterpretation for this compound (Hypothetical)
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)~1700 cm⁻¹ (C=O stretch), ~1400 cm⁻¹ (C-O stretch), <600 cm⁻¹ (Sr-O lattice modes)
UV-Visible SpectroscopyExcitation Energy (eV) / Wavelength (nm)~5.5 eV / 225 nm (n → π* transition in carboxylate group)
Density of States (DOS)Orbital Contributions to BandsValence band dominated by O 2p orbitals; Conduction band by C-O antibonding orbitals.

Examination of Interatomic and Intermolecular Interactions

Understanding the forces that hold a crystal together is key to explaining its structure and properties. siyavula.comkhanacademy.org Computational chemistry offers several tools for analyzing these interactions in detail.

Hirshfeld Surface Analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the surface indicate strong interactions like hydrogen bonds, while blue regions represent weaker contacts. researchgate.net A two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) is another method that can be used to analyze non-covalent interactions. SAPT decomposes the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This allows for a detailed understanding of the nature of the forces at play. For example, SAPT analysis has revealed that dispersive forces are often the decisive factor in the intermolecular interactions of certain carboxylic acid derivatives. mdpi.com

By applying these techniques to this compound, researchers can quantify the contributions of O···H, C···H, and O···Sr contacts, providing a complete picture of the forces governing its three-dimensional architecture.

Materials Science Applications and Advanced Formulations

Integration into Polymeric Matrices for Enhanced Material Properties

The incorporation of strontium-containing compounds into polymeric matrices is a strategy being investigated to improve the physical, chemical, and biological properties of the resulting composite materials. While direct research on strontium succinate's integration is nascent, studies on related strontium compounds and succinate-based polymers provide a foundation for its potential applications.

Poly(butylene succinate) (PBS) is a biodegradable polyester with properties comparable to common plastics like polyethylene and polypropylene. Enhancing its properties with functional fillers is a significant area of research. While studies specifically incorporating strontium succinate (B1194679) are limited, research on PBS nanocomposites containing strontium hydroxyapatite (B223615) (Sr-HAp) offers insights into how strontium compounds can modify the polymer matrix. The introduction of Sr-HAp has been shown to influence the mechanical and biodegradable properties of PBS, suggesting that this compound could similarly act as a functional additive.

Table 1: Properties of Poly(butylene succinate) and its Composites

MaterialTensile Strength (MPa)Thermal Conductivity (W/mK)Density (g/cm³)
Pure Poly(butylene succinate) (PBS)18.62-1.26
PBS with Lignin and Kenaf Core Fibers15.78 - 18.600.0903 - 0.09831.26 - 1.43

This table presents data on PBS composites to illustrate how fillers can modify its properties. Data for this compound composites is not currently available.

Nucleating agents are additives that accelerate the crystallization process in semi-crystalline polymers, which can lead to improved mechanical and thermal properties. specialchem.com These agents provide surfaces that facilitate the formation of polymer crystals. mdpi.com The effectiveness of a nucleating agent is often evaluated by its ability to increase the crystallization temperature and reduce the half-crystallization time. researchgate.net Different types of nucleating agents, such as carboxylates and phosphates, have been shown to significantly affect the crystallization kinetics of polymers like polypropylene. researchgate.net

While specific studies on this compound as a nucleating agent are not widely available, the behavior of other carboxylate-based nucleating agents suggests its potential in this area. researchgate.netresearchgate.net The introduction of a suitable nucleating agent can lead to a higher density of smaller spherulites, which can improve the optical and mechanical properties of the polymer. mdpi.com

Table 2: Effect of Nucleating Agents on Polypropylene Crystallization

Nucleating AgentCrystallization Temperature (°C)Half-Crystallization Time (seconds)
Phosphate nucleating agent (NA)--
Carboxylate nucleating agent (MD)--
Rosin type nucleating agent (WA)--
Sorbitol nucleating agent (NX)129.853.4

This table demonstrates the impact of different nucleating agents on polypropylene. The effect of this compound is a potential area for future research.

The thermal stability of a polymer composite is a critical factor for its processing and application. The incorporation of inorganic fillers can influence the degradation temperature and kinetics of the polymer matrix. mdpi.com For instance, the addition of strontium aluminate to a polypropylene matrix has been shown to slightly improve the thermal stability of the composite. mdpi.com The thermal degradation of poly(alkylene succinate)s typically occurs at high temperatures, with maximum decomposition rates observed between 420 and 430 °C. mdpi.com

The effect of this compound on the thermal stability of polymer composites is an area that requires further investigation. It is hypothesized that, like other inorganic fillers, it could act as a thermal barrier, potentially increasing the onset of degradation temperature. mdpi.com

Table 3: Thermal Properties of Poly(alkylene succinate)s

PolymerMelting Temperature (T_m) (°C)Maximum Decomposition Temperature (°C)
Poly(ethylene succinate) (PESu)-420 - 430
Poly(butylene succinate) (PBSu)-420 - 430
Poly(hexylene succinate) (PHSu)-420 - 430
Poly(octylene succinate) (POSu)-420 - 430
Poly(decylene succinate) (PDeSu)-420 - 430

This table provides thermal data for various poly(alkylene succinate)s, indicating the general thermal stability of the succinate-based polyester family. mdpi.com

Hybrid polymer composites, which combine different types of materials to achieve enhanced properties, are a rapidly growing field of research. e3s-conferences.org The synthesis and characterization of these materials involve processes like injection molding followed by mechanical and physical property testing. e3s-conferences.org While there is extensive research on strontium-containing polymer networks for various applications, specific studies detailing the fabrication and characterization of polymer-strontium succinate hybrid materials are limited. nih.gov The development of such hybrids could offer a route to materials with tailored properties for specific applications. mdpi.com

Non-Linear Optical (NLO) Material Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and electro-optics. Research in this area often focuses on single crystals, as their ordered structure can lead to significant NLO effects. Studies on compounds like bisglycine strontium bromide trihydrate have demonstrated third-order NLO susceptibility, making them promising for NLO applications. Similarly, thin films of strontium titanate have been shown to exhibit a large two-photon absorption coefficient. researchgate.net

Currently, there is a lack of specific research on the non-linear optical properties of this compound. However, the investigation of other strontium-containing organic and inorganic compounds suggests that this is a potential area for future exploration. researchgate.net

Table 4: Non-Linear Optical Properties of Selected Strontium Compounds

CompoundPropertyValue
Strontium Titanate (SrTiO₃) thin filmTwo-photon absorption coefficient87.7 cm/GW
Strontium Titanate (SrTiO₃) thin filmNonlinear refractive index (n₂)5.7 x 10⁻¹⁰ esu
Bisglycine strontium bromide trihydrateThird-order NLO susceptibilityInvestigated

This table highlights the NLO properties of other strontium compounds, indicating the potential for this compound to exhibit similar characteristics. researchgate.net

Potential in Metal-Organic Framework (MOF) Design and Characterization

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of both the metal and the organic linker is crucial in determining the structure and properties of the resulting MOF. Strontium has been successfully used as a metal node in the synthesis of various MOFs. researchgate.netresearchgate.net These strontium-based MOFs have shown interesting properties, including high thermal stability and potential for applications in sensing and removal of hazardous materials. nih.govresearchgate.net

Succinic acid, as a dicarboxylic acid, is a viable candidate to act as an organic linker in the design of new MOFs. The combination of strontium ions with succinate linkers could lead to the formation of novel MOF architectures with unique properties. The synthesis of such materials would likely be achieved through solvothermal or hydrothermal methods, which are commonly employed for MOF synthesis. researchgate.net The characterization of these potential this compound MOFs would involve techniques such as X-ray diffraction to determine their crystal structure and various spectroscopic and analytical methods to evaluate their physical and chemical properties. nih.gov

Table 5: Examples of Strontium-Based Metal-Organic Frameworks

MOF Name/ComponentsSynthesis MethodKey Properties/Applications
MTSr-MOF (melamine–terephthalic strontium)HydrothermalRemoval of Eu(III) radioisotopes
[Sr(NH₂-bdc)(DMF)]n-Luminescence thermometry, Toluene sensing
M-BPTC (M=Sr)HydrothermalHigh thermal stability, Proton conductivity

This table showcases existing strontium-based MOFs, demonstrating the versatility of strontium in MOF design and suggesting the potential for this compound as a building block for new frameworks. nih.govresearchgate.netresearchgate.net

Conductive Material Development and Ionic Transport Studies

Research into the electrical properties of this compound has primarily focused on the characterization of its single crystals, revealing modest conductive capabilities. These investigations are crucial in understanding the potential for developing new materials with specific electronic and ionic transport properties. The studies have largely centered on the alternating current (AC) conductivity and dielectric properties, providing insights into the charge transport mechanisms within the crystalline structure.

Research Findings on AC Conductivity

Studies on gel-grown single crystals of this compound have determined its electrical behavior through AC conductivity measurements across a range of frequencies and temperatures. The AC conductivity of this compound has been observed to be dependent on both the frequency of the applied electric field and the ambient temperature.

Key findings from these studies indicate that:

The AC conductivity increases with an increase in the frequency of the applied field. researchgate.net

The magnitude of the AC conductivity is on the order of 10⁻³ S/m. researchgate.net

The relationship between AC conductivity and temperature follows the Arrhenius relation, which is characteristic of thermally activated conduction processes. researchgate.net

The observed increase in conductivity with frequency is a typical behavior for materials where charge transport is dominated by hopping mechanisms.

Ionic Transport Mechanism

The primary mechanism for charge transport in this compound crystals has been identified as Efros hopping conduction. researchgate.net This model of variable-range hopping is characteristic of systems where there is a Coulomb gap in the density of states at the Fermi level. This suggests that the charge carriers (ions or electrons) hop between localized states within the material's structure.

The conductivity plot for this compound shows a nature similar to the intrinsic-to-extrinsic transition observed in conventional semiconductors. researchgate.net This indicates a change in the dominant conduction mechanism with temperature.

Dielectric Properties

The dielectric constant of this compound has also been studied as a function of frequency and temperature. These studies show that the dielectric constant is influenced by both parameters. researchgate.net An interesting observation is a dielectric anomaly, suggesting a possible phase transition at a specific temperature, which is also supported by thermal analysis. researchgate.net The variation in the dielectric constant provides further evidence for the role of ionic and space charge polarization in the electrical behavior of the material. researchgate.net

The following table summarizes the key electrical properties of this compound crystals based on available research findings.

PropertyValue/ObservationConditionsCitation
AC ConductivityIncreases with increasing frequency- researchgate.net
Order of AC Conductivity10⁻³ S/m- researchgate.net
Conduction MechanismEfros hopping conduction- researchgate.net
Dielectric ConstantDependent on frequency and temperature- researchgate.net

Interactions with Other Chemical Species and Chemical Environments

Investigation of Ion Pairing and Complex Formation

In aqueous solutions, the divalent strontium ion and the dianionic succinate (B1194679) ligand associate to form ion pairs and complexes. The primary interaction is the formation of the neutral complex, Sr(succ). The thermodynamics of this formation for several alkaline earth metals, including strontium, were investigated through potentiometric measurements at various temperatures and ionic strengths. researchgate.netresearchgate.netchalmers.seacs.orgacs.org

The formation constants (log K) for these complexes are essential for quantifying the strength of the interaction. Studies on a series of alkaline earth dicarboxylates show that the stability of the complex is influenced by the radius of the metal ion. ontosight.ai Generally, the stability of strontium complexes with dicarboxylic acids is lower than that of the comparable complexes with the smaller calcium and magnesium ions. ontosight.ai This trend is observed in conductometric studies of magnesium, calcium, and barium succinates, where the association constant (Kₐ) was found to decrease as the cation size increases (Mg > Ca > Ba). qu.edu.qa This suggests the Kₐ for strontium succinate would fall between that of the calcium and barium salts.

Thermodynamic analysis of the association process for related alkaline earth succinates indicates that it is an endothermic and entropy-driven process. The positive enthalpy (ΔH°) and entropy (ΔS°) values across different temperatures suggest that the ion pairing is favored by an increase in the disorder of the system, likely due to the release of water molecules from the hydration shells of the ions upon complexation. qu.edu.qa

CationTemperature (°C)ΔH° (kJ mol⁻¹)ΔS° (J mol⁻¹ K⁻¹)
Mg²⁺ 25-4045.93196.3
Ca²⁺ 25-4021.31120.5
Ba²⁺ 25-4012.2289.2
Table 1: Thermodynamic parameters for the association of succinate with related alkaline earth metal ions in aqueous solution. Data from these related ions provide context for the behavior of this compound. qu.edu.qa

In the solid state, this compound can form coordination polymers. While a specific crystal structure for pure this compound is not widely detailed in the cited literature, related structures, such as barium(II) succinate, show the dicarboxylate ligand coordinating with multiple metal centers to form a three-dimensional network. iucr.org Strontium is known to form various coordination polymers with other carboxylate ligands, often incorporating water or other solvent molecules into the crystal lattice, with coordination numbers for the Sr(II) ion typically being high (e.g., eight or nine). ontosight.airesearchgate.netrsc.orgtandfonline.com

Speciation Studies in Aqueous and Non-Aqueous Solutions

The term "speciation" refers to the distribution of a chemical element among different chemical forms in a system. For this compound, speciation is highly dependent on the chemical environment.

Information on the speciation of this compound in non-aqueous solutions is limited. However, the solubility of the succinic acid ligand itself provides some context. Succinic acid is soluble in polar organic solvents like ethanol, methanol, and acetone (B3395972) but has low solubility in non-polar solvents such as benzene (B151609) and toluene. nih.govsciencemadness.orgsolubilityofthings.com The synthesis of strontium-based coordination polymers often takes place under solvothermal conditions using organic solvents like dimethylformamide (DMF), indicating that strontium-succinate interactions and complex formation can occur in such non-aqueous or mixed-solvent environments. researchgate.net The use of succinate as a medium for studying the complexation of other metals, such as lead, in non-aqueous or mixed phases further suggests its role as a ligand in these systems. banglajol.info

Chelation and Ligand Binding Properties of Succinate with Strontium

Chelation is a specific type of binding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. chalmers.se The succinate anion, with its two carboxylate groups, can act as a bidentate or bridging ligand, giving it a partial chelating effect. ontosight.aimetolose.jp The flexibility of its four-carbon backbone allows the carboxylate groups to coordinate with a metal ion, forming a stable seven-membered ring. researchgate.net

Despite its structural capacity for chelation, succinic acid has been found to be a poor chelating agent for the in vivo removal of strontium. A study investigating the mobilization of strontium in mice found that administration of succinic acid after strontium exposure did not promote its excretion. researchgate.net In fact, the study reported a slight increase in the accumulation of strontium in bone tissue, in stark contrast to effective chelators like DTPA (diethylenetriaminepentaacetic acid) and CDTA (cyclohexanediaminetetraacetic acid), which significantly enhanced urinary excretion of the metal. researchgate.netunodc.org

CompoundEffect on Urinary Strontium ExcretionEffect on Bone Strontium Concentration
Succinic Acid Not significantly increasedSlight increase
DTPA Significantly increased (most effective)Data not specified in abstract
CDTA Significantly increasedSignificantly decreased
Tartaric Acid Significantly increasedNot significantly changed
Ascorbic Acid Not significantly increasedSignificantly decreased (kidney/liver)
Table 2: Comparative effects of succinic acid and other chelating agents on strontium removal in mice. researchgate.netunodc.org

Advanced Crystallization Process Engineering

Control of Polymorphic Forms during Industrial Crystallization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial consideration in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly affect a drug's performance.

Strontium succinate (B1194679) is known to exhibit at least two polymorphic forms, which are related by a reversible solid-solid order-disorder transformation that occurs at approximately 50°C. researchgate.netwikipedia.org The low-temperature (LT) form possesses a monoclinic crystal structure, while the high-temperature (HT) form is reported to be tetragonal. researchgate.netwikipedia.org

A significant challenge during the industrial crystallization of strontium succinate is achieving a pure polymorphic form. researchgate.net Research has shown that during the manufacturing process, the transition from the high-temperature (HT) form to the stable low-temperature (LT) form can be partially inhibited or blocked. researchgate.netuniv-rouen.fracs.org This phenomenon often results in a mixture of both the HT and LT phases coexisting at room temperature, compromising the purity and consistency of the final product. researchgate.net The use of in-situ analytical tools, such as X-Ray Diffraction (XRD) and Raman spectroscopy, is essential for monitoring these polymorphic transitions in real-time during crystallization. researchgate.netresearchgate.netcrystallizationsystems.commdpi.comnih.gov

The incomplete phase transition has been attributed to the "stressful character of the industrial process," which can introduce crystallographic defects, mechanical constraints, and a coarse mosaicity within the crystals. researchgate.net Furthermore, the presence of trapped water within the crystalline structure has been identified as a factor that could contribute to the blockage of the polymorphic transformation. researchgate.net However, it has been demonstrated that annealing the material at a high temperature can release the trapped water, relax the crystal lattice, and subsequently unblock the solid-solid transition. researchgate.net Conversely, specialized techniques like co-spray-drying have been used to completely "jam" the transition to recover the pure HT form at ambient temperatures if desired. researchgate.net

Optimization of Crystal Habit and Morphology for Specific Applications

The external shape of a crystal, known as its habit or morphology, is a critical physical attribute that influences the bulk properties of a powdered material, such as flowability, compressibility, and dissolution rate. For pharmaceutical applications, controlling crystal habit is essential for ensuring consistent manufacturing processes and predictable product performance. Isotropic, or equidimensional, crystals are often preferred for their superior handling and processing characteristics. acs.org

The crystal habit is determined by the relative growth rates of the different crystal faces; faces that grow slowly become the most prominent in the final crystal shape. colab.ws this compound has been grown as monoclinic crystals via a gel growth technique. researchgate.net The optimization of its morphology for specific applications would involve the systematic manipulation of crystallization parameters to influence the growth rates of its constituent faces.

Key strategies for optimizing crystal habit include:

Solvent Selection : The polarity of the solvent and its specific interactions with the crystal surfaces can significantly alter the crystal shape. colab.ws

Supersaturation Control : The level of supersaturation affects nucleation and growth kinetics, thereby influencing the final crystal morphology. mdpi.com High supersaturation often leads to rapid, uncontrolled growth and the formation of irregular or needle-like crystals. acs.org

Use of Additives : "Tailor-made" additives, which can be small molecules or polymers, can be introduced into the crystallization medium to selectively adsorb onto specific crystal faces. acs.orgnih.gov This adsorption inhibits growth on those faces, allowing for the targeted modification of the crystal habit. For example, studies on strontium sulfate (B86663) have shown that additives like citrate (B86180) and EDTA can produce disk-shaped crystals and spherulites, respectively, demonstrating the powerful effect of impurities on crystal shape. colab.ws

Impact of Crystallization Conditions on Material Performance

The performance of a crystalline material like this compound is a direct consequence of its internal structure and bulk physical properties, which are established during the crystallization process. The conditions under which crystals are formed have a profound impact on their quality, purity, and ultimately, their functional performance.

As noted, industrial crystallization of this compound can be a "stressful" process that generates defects, lattice strain, and coarse mosaicity (misaligned crystalline domains) within the crystals. researchgate.net These imperfections, along with the presence of mixed polymorphs and trapped solvent (water), can significantly degrade material performance by altering properties such as:

Stability : The presence of a metastable polymorph (the HT form) can lead to an undesired solid-state transformation during storage or subsequent processing, altering the product's characteristics over time. crystallizationsystems.com Crystal defects and impurities can also serve as sites for chemical degradation.

Solubility and Dissolution : Different polymorphs have different solubilities. A mixture of forms will exhibit inconsistent dissolution behavior. Crystal defects can also increase the surface energy of the material, potentially affecting its dissolution profile.

Mechanical Properties : The habit, size, and internal perfection of crystals influence their behavior during downstream processing steps like milling, blending, and tableting. For instance, needle-like crystals often exhibit poor flow and compaction properties compared to more equant shapes. acs.org

The control of key crystallization parameters is therefore essential to minimize these defects and produce a consistent, high-performance material.

Table of Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.